Cas no 1049712-52-8 (5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride)

5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 5-(AMINOMETHYL)-N-METHYLTHIOPHENE-2-SULFONAMIDE HYDROCHLORIDE
- 5-(aminomethyl)-N-methylthiophene-2-sulfonamide;hydrochloride
- C6H11ClN2O2S2
- Z203930052
- CS-0242708
- 5-(aminomethyl)-N-methylthiophene-2-sulfonamidehydrochloride
- EN300-25411
- 1049712-52-8
- AKOS026743877
- 5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride
-
- MDL: MFCD08457596
- インチ: 1S/C6H10N2O2S2.ClH/c1-8-12(9,10)6-3-2-5(4-7)11-6;/h2-3,8H,4,7H2,1H3;1H
- InChIKey: SYWOGNVIUKDKNR-UHFFFAOYSA-N
- ほほえんだ: C1(S(NC)(=O)=O)SC(CN)=CC=1.[H]Cl
計算された属性
- せいみつぶんしりょう: 241.9950476g/mol
- どういたいしつりょう: 241.9950476g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 234
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 109Ų
5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25411-0.1g |
5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride |
1049712-52-8 | 95.0% | 0.1g |
$241.0 | 2025-02-20 | |
Enamine | EN300-25411-10.0g |
5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride |
1049712-52-8 | 95.0% | 10.0g |
$3007.0 | 2025-02-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01002882-5g |
5-(Aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride |
1049712-52-8 | 95% | 5g |
¥9218.0 | 2024-04-18 | |
Chemenu | CM445525-1g |
5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride |
1049712-52-8 | 95%+ | 1g |
$675 | 2023-02-03 | |
Enamine | EN300-25411-1g |
5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride |
1049712-52-8 | 95% | 1g |
$699.0 | 2023-09-14 | |
Enamine | EN300-25411-5g |
5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride |
1049712-52-8 | 95% | 5g |
$2028.0 | 2023-09-14 | |
A2B Chem LLC | AV25373-10g |
5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride |
1049712-52-8 | 95% | 10g |
$3201.00 | 2024-04-20 | |
Aaron | AR019KSP-100mg |
5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride |
1049712-52-8 | 95% | 100mg |
$357.00 | 2025-02-08 | |
Aaron | AR019KSP-500mg |
5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride |
1049712-52-8 | 95% | 500mg |
$776.00 | 2025-02-08 | |
Aaron | AR019KSP-10g |
5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride |
1049712-52-8 | 95% | 10g |
$4160.00 | 2023-12-16 |
5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride 関連文献
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1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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6. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochlorideに関する追加情報
5-(Aminomethyl)-N-Methylthiophene-2-Sulfonamide Hydrochloride: A Comprehensive Overview
The compound 5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride, identified by the CAS registry number 1049712-52-8, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule combines a thiophene ring, a sulfonamide group, and an aminoalkyl substituent, making it a versatile candidate for various chemical modifications and functionalizations.
The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a key structural element of this compound. Thiophenes are known for their stability and ability to participate in various chemical reactions, making them valuable in organic synthesis. The sulfonamide group attached to the thiophene ring introduces additional functionality, including hydrogen bonding capabilities and potential bioavailability enhancements. The aminoalkyl substituent further enhances the molecule's versatility by providing sites for further chemical modifications or interactions with biological systems.
Recent studies have highlighted the potential of 5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride in the development of novel therapeutic agents. Researchers have explored its role as a scaffold for drug design, particularly in the context of targeting specific biological pathways or enzymes. The hydrochloride salt form of this compound is particularly advantageous due to its improved solubility and stability, which are critical factors in drug delivery systems.
In terms of synthesis, the compound can be prepared through a series of well-established organic reactions. The starting material typically involves a substituted thiophene derivative, which undergoes sulfonation to introduce the sulfonamide group. Subsequent alkylation or amidation steps introduce the aminoalkyl substituent, resulting in the final product. The use of mild reaction conditions and efficient catalysts has made this synthesis pathway both scalable and cost-effective.
The physical properties of 5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride are also noteworthy. Its melting point, solubility profile, and stability under various conditions have been extensively characterized. These properties are essential for determining its suitability in different pharmaceutical formulations or industrial applications. For instance, its high solubility in polar solvents makes it ideal for use in aqueous-based drug delivery systems.
From an environmental standpoint, the compound has been evaluated for its biodegradability and eco-toxicological effects. Studies indicate that it exhibits moderate biodegradability under aerobic conditions, which is a positive attribute for reducing its environmental footprint. However, further research is needed to fully understand its long-term impact on ecosystems.
In conclusion, 5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride represents a promising molecule with diverse applications in chemistry and pharmacology. Its unique structure, combined with favorable physical properties and potential therapeutic applications, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and uses, this compound is likely to play an increasingly important role in the development of innovative solutions across multiple disciplines.
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